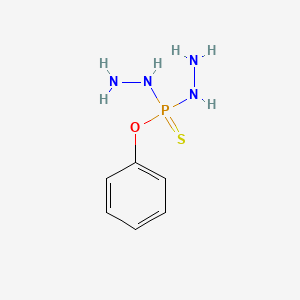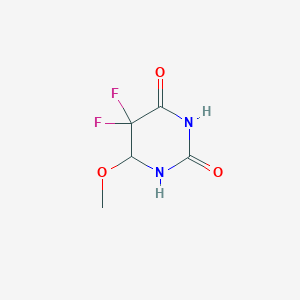
N,N-Bis(trimethylsilyl)phosphoramidous dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl)aminodichlorophosphine is an organophosphorus compound that features a phosphorus atom bonded to two chlorine atoms and an amino group substituted with two trimethylsilyl groups. This compound is of interest due to its unique reactivity and applications in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)aminodichlorophosphine can be synthesized through the reaction of phosphorus trichloride with bis(trimethylsilyl)amine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
PCl3+(TMS)2NH→(TMS)2NPCl2+HCl
where (TMS) represents the trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for bis(trimethylsilyl)aminodichlorophosphine are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and handling measures due to the reactivity of the starting materials and the product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl)aminodichlorophosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoric acid derivatives and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with bis(trimethylsilyl)aminodichlorophosphine.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane are typically used to prevent hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as phosphoramidates or phosphorothioates can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid derivatives and trimethylsilanol.
Applications De Recherche Scientifique
Bis(trimethylsilyl)aminodichlorophosphine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(trimethylsilyl)aminodichlorophosphine involves the nucleophilic attack on the phosphorus atom, leading to the substitution of the chlorine atoms. The trimethylsilyl groups provide steric protection and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine: This compound is similar in structure but lacks the phosphorus atom and chlorine substituents.
Phosphorus Trichloride: It shares the phosphorus-chlorine bonds but lacks the amino and trimethylsilyl groups.
Uniqueness
Bis(trimethylsilyl)aminodichlorophosphine is unique due to the presence of both trimethylsilyl-protected amino groups and reactive phosphorus-chlorine bonds. This combination allows for selective reactions and applications that are not possible with simpler compounds.
Propriétés
Numéro CAS |
54036-90-7 |
|---|---|
Formule moléculaire |
C6H18Cl2NPSi2 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
[[dichlorophosphanyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18Cl2NPSi2/c1-11(2,3)9(10(7)8)12(4,5)6/h1-6H3 |
Clé InChI |
HBIZRMFZSJYBKW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N([Si](C)(C)C)P(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


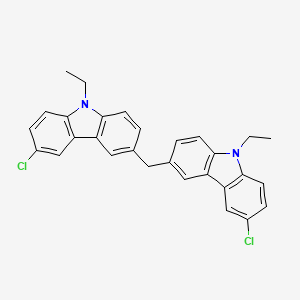
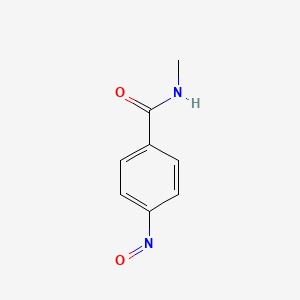
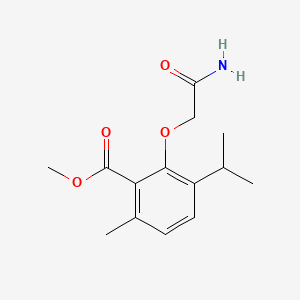

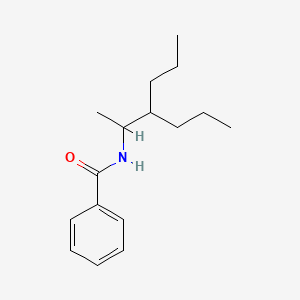
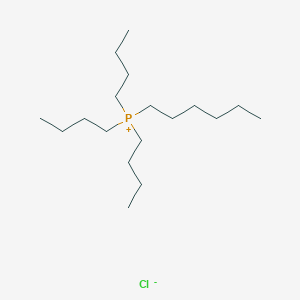

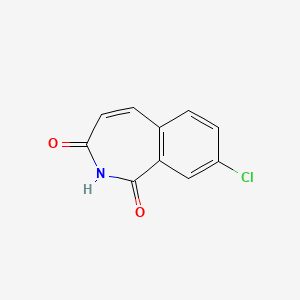
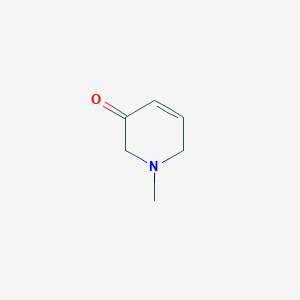

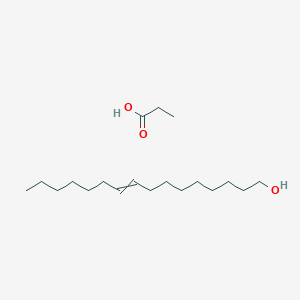
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
